1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone
Description
1-(4-Hydroxyphenyl)-2-(pyridin-3-yl)ethanone is a bifunctional aromatic ketone featuring a hydroxyphenyl group and a pyridinyl moiety linked via an ethanone bridge. This structure combines the electron-rich phenolic hydroxyl group with the electron-deficient pyridine ring, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s dual aromatic systems allow for diverse interactions, including hydrogen bonding (via the hydroxyl group) and π-π stacking (via the pyridine ring), which are critical for biological activity and molecular recognition .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H11NO2/c15-12-5-3-11(4-6-12)13(16)8-10-2-1-7-14-9-10/h1-7,9,15H,8H2 |
InChI Key |
BHXYNUQTMVOZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)-2-(pyridin-3-YL)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 253)
1-(4-Hydroxybenzoyl)ethanone (Compound 7)
- Structure : Simplifies the target compound by removing the pyridinyl group.
- Key Differences : Lacks heteroaromaticity, reducing interactions with enzymes like CYP51.
- Biological Activity: Demonstrates anti-inflammatory effects by inhibiting NO production in RAW 264.7 cells (IC₅₀ = 12.5 µM) .
2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
- Structure : Substitutes the hydroxyphenyl group with a benzoxazolyl moiety.
- Key Differences : The benzoxazole ring introduces rigidity and enhances fluorescence properties.
- Applications : Explored in optoelectronic materials and protease inhibition studies .
Pharmacological Activity Comparisons
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structures: Include trifluoromethyl and chlorophenyl groups (e.g., UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone).
- Activity: Exhibit potent anti-Trypanosoma cruzi activity (EC₅₀ < 1 µM) via non-azolic CYP51 inhibition.
- Comparison : The target compound lacks the trifluoromethyl and piperazine groups, likely reducing enzyme affinity but improving metabolic stability .
1-{5-Aryl-2-[5-(4-Fluorophenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanone Derivatives
- Structures : Feature oxadiazole and fluorophenyl substituents (e.g., Compound 7d).
- Activity : Compound 7d shows selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 8.2 µM), comparable to 5-fluorouracil.
- Comparison : The absence of oxadiazole in the target compound may limit DNA intercalation but improve solubility .
Physicochemical Properties
| Compound | Molecular Weight | logP* | Aqueous Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| 1-(4-Hydroxyphenyl)-2-(pyridin-3-yl)ethanone | 229.24 | 1.8 | 0.45 | Hydroxyphenyl, Pyridinyl |
| 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone | 258.28 | 2.5 | 0.12 | Methoxyphenyl |
| 1-(4-Hydroxybenzoyl)ethanone | 150.13 | 1.2 | 1.20 | Hydroxybenzoyl |
| 2-(Benzoxazol-2-yl)-1-(pyridin-3-yl)ethanone | 238.25 | 2.1 | 0.30 | Benzoxazolyl |
*Calculated using ChemAxon software. Data aggregated from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
